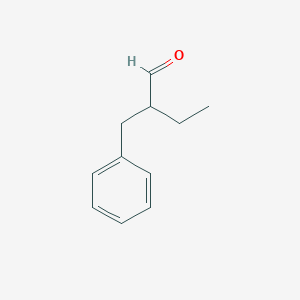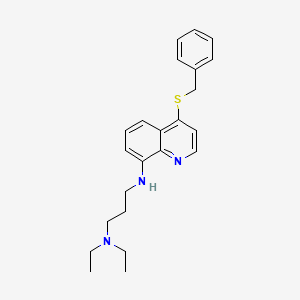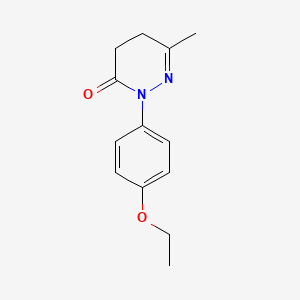
2-(4-Ethoxyphenyl)-6-methyl-4,5-dihydropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethoxyphenyl)-6-methyl-4,5-dihydropyridazin-3-one is an organic compound that belongs to the class of pyridazinones This compound is characterized by the presence of an ethoxyphenyl group and a methyl group attached to a dihydropyridazinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-6-methyl-4,5-dihydropyridazin-3-one typically involves the reaction of 4-ethoxybenzaldehyde with methylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the desired pyridazinone ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can facilitate large-scale production. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.
化学反应分析
Types of Reactions
2-(4-Ethoxyphenyl)-6-methyl-4,5-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield dihydropyridazinone derivatives with different substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic ring or the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce fully saturated pyridazinone derivatives
科学研究应用
2-(4-Ethoxyphenyl)-6-methyl-4,5-dihydropyridazin-3-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers.
作用机制
The mechanism of action of 2-(4-Ethoxyphenyl)-6-methyl-4,5-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with signaling pathways that regulate inflammation and immune responses, contributing to its anti-inflammatory properties.
相似化合物的比较
Similar Compounds
- 2-(4-Methoxyphenyl)-6-methyl-4,5-dihydropyridazin-3-one
- 2-(4-Chlorophenyl)-6-methyl-4,5-dihydropyridazin-3-one
- 2-(4-Bromophenyl)-6-methyl-4,5-dihydropyridazin-3-one
Uniqueness
2-(4-Ethoxyphenyl)-6-methyl-4,5-dihydropyridazin-3-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility in organic solvents and its ability to interact with biological targets. Additionally, the specific arrangement of substituents on the pyridazinone ring can affect its overall stability and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
5446-11-7 |
|---|---|
分子式 |
C13H16N2O2 |
分子量 |
232.28 g/mol |
IUPAC 名称 |
2-(4-ethoxyphenyl)-6-methyl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C13H16N2O2/c1-3-17-12-7-5-11(6-8-12)15-13(16)9-4-10(2)14-15/h5-8H,3-4,9H2,1-2H3 |
InChI 键 |
RCWWEUNTXNTZAG-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CCC(=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(3-Ethyloxetan-3-YL)methoxy]hexan-1-OL](/img/structure/B14003208.png)
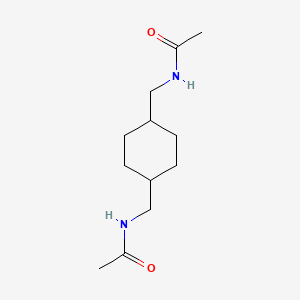
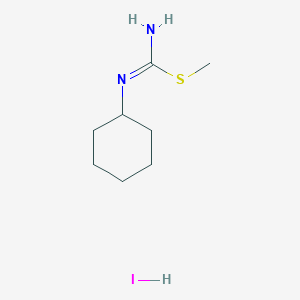
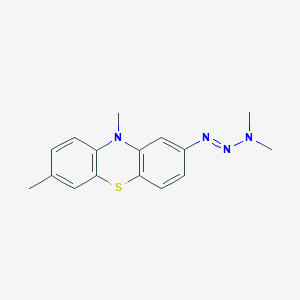

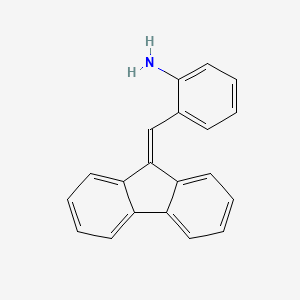
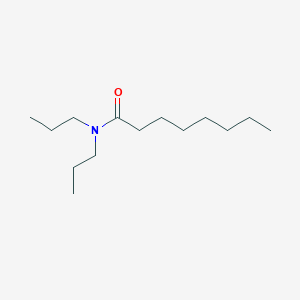

![3-(Spiro[2.5]octan-6-yl)propiolic acid](/img/structure/B14003240.png)
![Methyl 2-[[2-(bis(methoxycarbonylmethyl)amino)cyclopropyl]-(methoxycarbonylmethyl)amino]acetate](/img/structure/B14003245.png)


